molecular formula C10H9ClN2O B8355751 1-(4-Chloro-benzyl)-pyrazol-5-one

1-(4-Chloro-benzyl)-pyrazol-5-one

Cat. No. B8355751
M. Wt: 208.64 g/mol
InChI Key: ILEIMMUAGITIJQ-UHFFFAOYSA-N
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Patent
USRE030420

Procedure details

9.8 g (0.1 mol) of propiolic acid ethyl ester and 15.6 g (0.1 mol) of p-chlorobenzylhydrazine in 100 ml of n-butanol were heated for 8 hours under reflux.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:7])[C:5]#[CH:6])C.[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][NH:14][NH2:15])=[CH:11][CH:10]=1>C(O)CCC>[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][N:14]2[C:4](=[O:7])[CH:5]=[CH:6][NH:15]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)OC(C#C)=O
Name
Quantity
15.6 g
Type
reactant
Smiles
ClC1=CC=C(CNN)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(CN2NC=CC2=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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